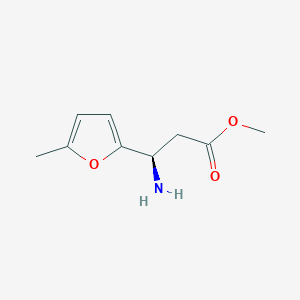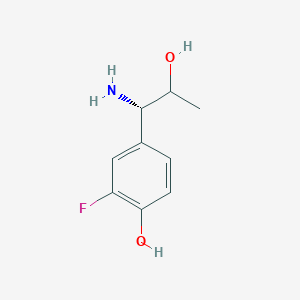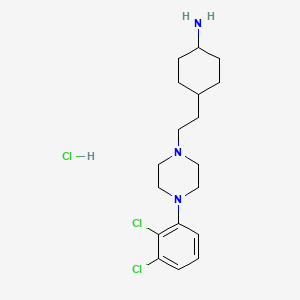
(1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL is a complex organic compound that features a cyclohexane ring substituted with an amine group and a piperazine ring attached to a dichlorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dichlorophenyl derivatives under controlled conditions.
Attachment to Cyclohexane: The piperazine derivative is then attached to a cyclohexane ring through a series of substitution reactions.
Final Amination:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as a phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce simpler phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its dichlorophenyl group suggests potential activity in modulating biological pathways.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its structure is reminiscent of certain drug molecules, indicating possible applications in drug development.
Industry
In industry, the compound might be used in the synthesis of specialty chemicals or as a precursor for more complex industrial products.
作用機序
The mechanism of action of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL likely involves interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall activity and selectivity.
類似化合物との比較
Similar Compounds
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINE: Without the hydrochloride salt, this compound may have different solubility and stability properties.
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-OL: The hydroxyl derivative may exhibit different reactivity and biological activity.
Uniqueness
The unique combination of a cyclohexane ring, piperazine ring, and dichlorophenyl group in (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL sets it apart from other compounds. This structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
特性
分子式 |
C18H28Cl3N3 |
|---|---|
分子量 |
392.8 g/mol |
IUPAC名 |
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H27Cl2N3.ClH/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;/h1-3,14-15H,4-13,21H2;1H |
InChIキー |
JXHSMPDSVLJZLY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
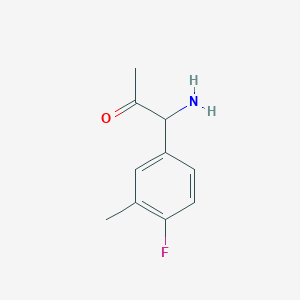
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
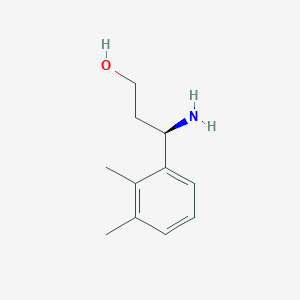
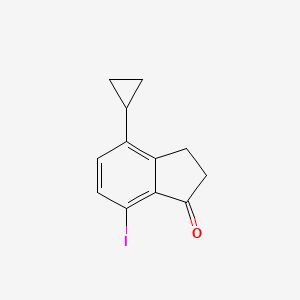


![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)


![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
